6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine
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Overview
Description
Scientific Research Applications
6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine has several scientific research applications, including:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceutical Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
Proteomics Research: Utilized in studies involving protein interactions and functions.
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis . Specific reaction conditions and reagents may vary, but the process often involves the use of halogenating agents to introduce chlorine and iodine atoms into the imidazo[1,2-a]pyridine core.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical laboratories and research facilities. The production process must adhere to strict safety and quality control standards to ensure the purity and efficacy of the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions
Halogenating Agents: Used for introducing halogen atoms into the compound.
Catalysts: Transition metal catalysts are often employed to facilitate radical reactions.
Oxidizing and Reducing Agents: Utilized in redox reactions to modify the compound’s structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different imidazo[1,2-a]pyridine derivatives .
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms play a crucial role in its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, making the compound valuable for research in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloroimidazo[1,2-a]pyridine
- 3-Iodoimidazo[1,2-a]pyridine
- 6-Chloro-3-iodoimidazo[1,2-a]pyridine
Uniqueness
6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine atoms in its structure. This dual halogenation enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6,8-dichloro-3-iodoimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IN2/c8-4-1-5(9)7-11-2-6(10)12(7)3-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUPSXOQJZJCOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Cl)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271627 |
Source
|
Record name | 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033463-27-2 |
Source
|
Record name | 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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